5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with 2-bromo-1-methyl-1H-pyrazole to form an intermediate, which is then reacted with 2-methylthiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide
- 5-(3-bromophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide
- 5-(3-methylphenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide
Uniqueness
The presence of the 3-fluorophenyl group in 5-(3-fluorophenyl)-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide imparts unique properties to the compound, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H13FN4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-methyl-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H13FN4OS/c1-9-18-13(15(21)19-12-7-17-20(2)8-12)14(22-9)10-4-3-5-11(16)6-10/h3-8H,1-2H3,(H,19,21) |
InChI Key |
VEADLCMUJXJGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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